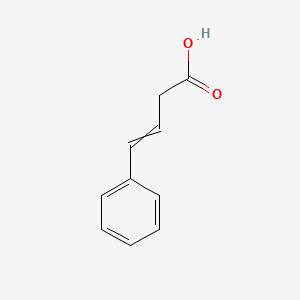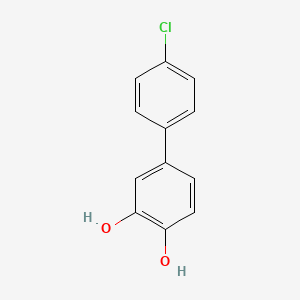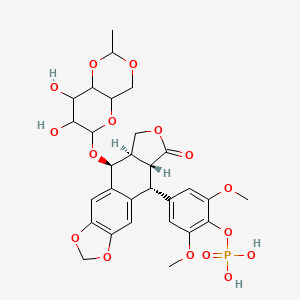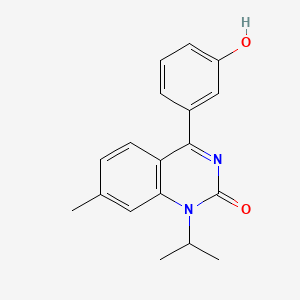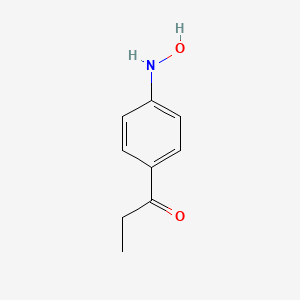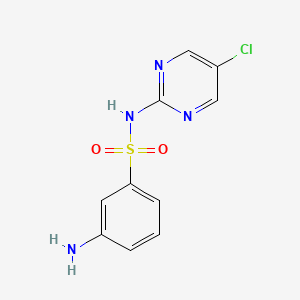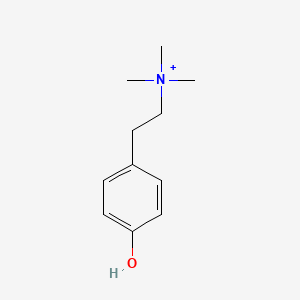
Candicine
概要
説明
Synthesis Analysis
Candicine is produced by Streptomyces ZYJ-6 . The process of enhancing candicidin biosynthesis involves medium optimization and pH stepwise control strategy . The optimal pH for cell growth and candicidin biosynthesis were found to be 6.8 and 7.8, respectively . The pH stepwise control strategy (pH 6.8–7.8) combined the advantages of pH 6.8 and pH 7.8 and avoided precursor limitation in pH 6.8 and 7.8 .Molecular Structure Analysis
The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Chemical Reactions Analysis
The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Physical And Chemical Properties Analysis
Candicine has a molecular weight of 180.27 g/mol . It is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .科学的研究の応用
Neuromuscular Blockade Research
Candicine has been studied for its effects on neuromuscular transmission. Due to its toxic nature after parenteral administration, it can induce symptoms of neuromuscular blockade. This makes it a compound of interest in understanding the pathways and potential treatments for neuromuscular diseases .
Alkaloid Studies in Plants
As an alkaloid found in a variety of plants, including cacti and barley, Candicine is significant in botanical studies. It helps in understanding the role of alkaloids in plant defense mechanisms and their ecological interactions .
Toxicology and Safety Profiling
Candicine’s toxicological properties are important for safety assessments. Research into its toxicity levels and effects can contribute to the development of safety guidelines for handling and exposure to this compound .
Pharmacological Properties
The pharmacological profile of Candicine is of interest due to its structural similarity to tyramine. Studies on its pharmacodynamics and pharmacokinetics can provide insights into the development of new drugs with similar structures .
Effects on Aquatic Organisms
Research on Candicine’s effects on brine shrimp can provide valuable information on the compound’s impact on aquatic life. This is crucial for environmental risk assessments and understanding the compound’s ecological footprint .
Antimicrobial Activity
Candicine’s potential antimicrobial activity, particularly against fungi, is a field of interest. Understanding its mechanism of action can lead to the development of new antifungal agents or treatments for fungal infections .
Chemical Synthesis and Derivatives
The synthesis of Candicine and its derivatives is a key area of research. Synthetic pathways can be explored to produce Candicine and its analogs for various scientific applications .
Biochemical Research
Candicine’s role as a quaternary ammonium salt makes it a subject of biochemical research. Its interactions with biological membranes and enzymes are studied to understand the biochemical processes involving similar compounds .
作用機序
Target of Action
Candicine, also known as Candicidin, primarily targets Ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes .
Mode of Action
Candicine interacts with its target, Ergosterol, by binding to it irreversibly . This binding disrupts the integrity of the membrane, leading to cell death . There is some evidence suggesting that the binding site in the cell wall may be to fatty acids or fatty acid esters, and this binding capacity must be satisfied before Candicine can exert its lethal effect by binding to sterol in the cell membrane .
Biochemical Pathways
It is known that the compound’s action on ergosterol disrupts the fungal cell membrane, leading to cell death . This suggests that Candicine may affect pathways related to cell membrane integrity and function.
Pharmacokinetics
It is known that candicine is used topically in the treatment of vulvovaginal candidiasis . The bioavailability of Candicine would be influenced by factors such as its formulation, the site of application, and individual patient characteristics.
Result of Action
The primary result of Candicine’s action is the disruption of the fungal cell membrane, leading to cell death . This is achieved through its irreversible binding to Ergosterol, a key component of the fungal cell membrane .
将来の方向性
There are several future directions for the study of Candicine. One is the development of alternative drugs that are more efficient and tolerant than those traditional already in use . The identification of new substances with potential antifungal effect at low concentrations or in combination is also a possibility . Another direction is the exploration of innovative mRNA delivery systems, including lipid, polymer-based nanoparticle, exosomes and peptide transduction domains .
特性
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901642 | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6656-13-9, 3761-58-8 | |
| Record name | Candicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Candicine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




